(R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Overview
Description
®-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrochloride is a chiral compound with significant biochemical and pharmacological importance. It is an aromatic amino acid derivative that plays a crucial role in various biological processes. This compound is known for its involvement in the synthesis of neurotransmitters and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrochloride involves multiple steps. One common method starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate undergoes hydrolysis and reduction using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
®-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrochloride has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in neurotransmitter synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications in treating neurological disorders such as Parkinson’s disease.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor to neurotransmitters like dopamine, which play a crucial role in the central nervous system. The compound’s effects are mediated through its conversion to active metabolites that interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to dopamine and other catecholamines.
3-(3,4-Dihydroxyphenyl)-L-alanine (Levodopa): Used in the treatment of Parkinson’s disease.
3-(4-Hydroxyphenyl)amino)propanoic acid derivatives: Studied for their antimicrobial properties
Uniqueness
®-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrochloride is unique due to its specific chiral configuration and its role as a precursor to important neurotransmitters. Its distinct chemical structure and biological activity make it a valuable compound in scientific research and therapeutic applications.
Biological Activity
(R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, commonly referred to as (R)-DOPA, is a chiral compound with significant biological implications, particularly in the context of neurotransmitter synthesis and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
- CAS Number : 1369423-51-7
- Molecular Formula : C10H13NO4
- Molecular Weight : 211.22 g/mol
(R)-DOPA is a precursor to dopamine, an essential neurotransmitter involved in regulating mood, movement, and cognition. The compound's mechanism involves:
- Conversion to Dopamine : (R)-DOPA is converted to dopamine via the enzyme aromatic L-amino acid decarboxylase.
- Interaction with Dopamine Receptors : Once synthesized, dopamine interacts with D1 and D2 receptors in the central nervous system, influencing various physiological processes.
Neurotransmitter Synthesis
(R)-DOPA plays a crucial role in synthesizing neurotransmitters. Its administration has been studied extensively in the treatment of Parkinson's disease due to its ability to replenish depleted dopamine levels in patients. Clinical studies have shown that (R)-DOPA significantly alleviates symptoms such as rigidity and bradykinesia .
Antihypertensive Properties
Research using density functional theory (DFT) has indicated that (R)-DOPA exhibits antihypertensive properties. A study highlighted its potential as an effective agent for managing hypertension through mechanisms involving charge transfer and polarizability .
Clinical Applications in Parkinson’s Disease
A major area of research has focused on the use of (R)-DOPA in treating Parkinson's disease. The following table summarizes key findings from various studies:
Safety and Side Effects
While (R)-DOPA is generally well-tolerated, some side effects have been reported:
Properties
IUPAC Name |
(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRUDGHSXOEXCE-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.